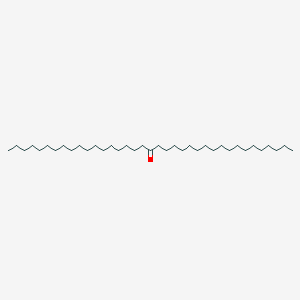

Heptatriacontan-19-one

Description

Contextualizing Very-Long-Chain Fatty Acid Derivatives in Organic Chemistry

Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with a chain length of 22 or more carbon atoms. wikipedia.org These molecules and their derivatives are integral components of many biological systems, playing critical roles in energy storage, the structure of cell membranes, and cellular signaling pathways. fiveable.me In organic chemistry, the study of VLCFA derivatives is significant as their long, non-polar hydrocarbon chains impart distinct physical properties, such as high melting points and low water solubility. libretexts.org The synthesis and modification of these long-chain compounds present unique challenges and opportunities for developing novel synthetic methodologies. nih.gov

Heptatriacontan-19-one, with its 37-carbon backbone, is a derivative of a very-long-chain fatty acid. echemi.com Such molecules are of interest in materials science and lipid chemistry, where the long aliphatic chains can influence properties like self-assembly and crystal packing.

Significance of Ketone Functionality within Aliphatic Chains

The presence of a ketone, a carbonyl group (C=O) bonded to two other carbon atoms, within an aliphatic chain introduces a site of polarity and reactivity. libretexts.orglibretexts.org This functional group is responsible for the characteristic chemical properties of the molecule. ncert.nic.in The carbonyl group's carbon atom is electrophilic, while the oxygen atom is nucleophilic, allowing for a variety of chemical transformations.

In a long aliphatic chain, the position of the ketone group is crucial. In this compound, the ketone is located at the 19th carbon position, making it a symmetrical ketone. echemi.com This symmetry can influence its crystalline structure and reactivity compared to unsymmetrical ketones. youtube.com The presence of the ketone group makes the molecule polar, though the long hydrocarbon chains are non-polar. libretexts.org This duality in its structure is a key aspect of its chemical nature. Recent research has explored the "walking" of a ketone group along an aliphatic chain, a process that could allow for the synthesis of novel steroid structures with "unnatural" oxidation patterns. acs.org

Scope and Research Trajectories for this compound

While specific research on this compound is not extensively documented in publicly available literature, the broader class of very-long-chain aliphatic ketones presents several potential research avenues. These include:

Synthesis and Methodology: Developing efficient and stereoselective methods for the synthesis of this compound and related long-chain ketones is a fundamental area of research. This could involve exploring novel catalytic systems or green chemistry approaches.

Materials Science: The long, ordered hydrocarbon chains of this compound suggest potential applications in the development of novel organic materials, such as lubricants, waxes, or as components in self-assembling monolayers.

Geochemical and Environmental Studies: Long-chain ketones, known as alkenones, are used as biomarkers in paleoceanography to estimate past sea surface temperatures. While this compound is a saturated ketone, the study of its occurrence and stability in environmental samples could be of interest.

Biological Mimicry: Investigating the interactions of this compound with biological membranes could provide insights into the behavior of natural long-chain lipids.

Future research into this and similar molecules will likely focus on leveraging their unique physical properties for the creation of new materials and understanding their role in complex chemical and biological systems.

Chemical Data for this compound

| Property | Value |

| Chemical Name | This compound |

| Synonym | 19-Heptatriacontanone |

| CAS Number | 2123-20-8 |

| Molecular Formula | C37H74O |

| Molecular Weight | 535.0 g/mol |

| Melting Point | 90-91.3 °C |

| Structure | A 37-carbon chain with a carbonyl group at the 19th position. |

Properties

CAS No. |

2123-20-8 |

|---|---|

Molecular Formula |

C37H74O |

Molecular Weight |

535.0 g/mol |

IUPAC Name |

heptatriacontan-19-one |

InChI |

InChI=1S/C37H74O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |

InChI Key |

KCNOEZOXGYXXQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Heptatriacontan 19 One

Natural Occurrence and Distribution in Biological Systems

Identification in Plant Metabolomes

Heptatriacontan-19-one is a constituent of the complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives found in plants. ontosight.ainih.gov These compounds are crucial components of cuticular waxes, which form a protective layer on the surface of terrestrial plants, and are also involved in various other physiological processes. nih.gov While VLCFAs are precursors to a wide array of derivatives like alkanes, aldehydes, alcohols, and esters, the presence of ketones such as this compound is also noted in the plant metabolome. nih.gov

Research has led to the isolation of similar long-chain ketones from various plant sources. For instance, heptatriacontan-4-one has been isolated from the fruits of Pedalium murex. semanticscholar.orgnih.govresearchgate.net The ethanolic extracts of Acalypha wilkesiana leaves, stem bark, and root bark have also been found to contain long-chain alkyl ketones. researchgate.net Additionally, a related compound, n-heptatriacontan-15α-ol, was isolated from the seeds of Momordica charantia. derpharmachemica.com The presence of these related structures suggests that the biosynthetic pathways leading to long-chain ketones are distributed across different plant families.

Table 1: Examples of Long-Chain Ketones and Related Compounds in Plants

| Compound | Plant Source | Plant Part |

| Heptatriacontan-4-one | Pedalium murex | Fruits |

| Long-chain alkyl ketones | Acalypha wilkesiana | Leaves, Stem Bark, Root Bark |

| n-Heptatriacontan-15α-ol | Momordica charantia | Seeds |

This table showcases examples of long-chain ketones and a related alcohol identified in various plant species, highlighting the diversity of plant sources for these types of compounds.

Occurrence in other Biological Matrices

Beyond the plant kingdom, the broader class of very-long-chain fatty acids, to which this compound belongs, are known to be components of sphingolipids, which are vital for the structure and function of cellular membranes in various organisms. ontosight.ai They can also function as signaling molecules. ontosight.ai While specific documentation of this compound in non-plant biological matrices is less common in readily available literature, the fundamental roles of VLCFAs suggest their widespread importance across different life forms.

Advanced Extraction and Purification Protocols

The isolation of specific long-chain ketones like this compound from complex natural mixtures requires a combination of effective extraction and high-resolution purification techniques. rroij.com

Solvent-Based Extraction Techniques for Long-Chain Ketones

The initial step in isolating this compound from plant material typically involves solvent extraction. rroij.comunido.org The choice of solvent is critical and is based on the polarity of the target compound. nih.gov For long-chain ketones, which are nonpolar, solvents such as hexane, chloroform, and dichloromethane (B109758) are often employed. nih.gov

Common solvent extraction methods include:

Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period. nih.govnih.gov

Soxhlet Extraction: This method provides a more exhaustive extraction by continuously washing the plant material with a heated solvent, which is advantageous for higher yields. basicmedicalkey.comencyclopedia.pub

Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures. nih.govderpharmachemica.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid extraction process. derpharmachemica.com

The selection of the extraction method depends on factors such as the stability of the compound to heat and the desired yield. researchgate.netanalis.com.my Given that this compound is a stable, long-chain hydrocarbon, methods like Soxhlet extraction are generally suitable.

Chromatographic Separation Strategies (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Following extraction, the crude extract, which contains a multitude of compounds, must be purified to isolate this compound. rroij.com Chromatography is the cornerstone of this purification process. masterorganicchemistry.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating compounds from a mixture. basicmedicalkey.com For nonpolar compounds like long-chain ketones, normal-phase HPLC is often suitable. encyclopedia.pub Reversed-phase HPLC can also be used, particularly with derivatization to enhance detection. psu.edunih.govresearchgate.net Preparative HPLC allows for the isolation of larger quantities of the pure compound. encyclopedia.pub

Gas Chromatography (GC): GC is well-suited for the analysis and separation of volatile and thermally stable compounds like ketones. alfa-chemistry.comresearchgate.net When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compounds present in a mixture. researchgate.netmdpi.com The analysis of symmetrical ketones by GC is a standard procedure. canada.ca

The choice between HPLC and GC often depends on the volatility and thermal stability of the compound, as well as the scale of purification required. encyclopedia.pubresearchgate.net

Table 2: Chromatographic Techniques for Long-Chain Ketone Analysis

| Technique | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Purification and quantification. Normal-phase is often used for nonpolar compounds. |

| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Analysis and identification, especially when coupled with mass spectrometry (GC-MS). |

This table outlines the primary chromatographic methods used for the separation and analysis of long-chain ketones like this compound.

Specialized Isolation for Trace Abundances

The isolation of natural products that are present in low concentrations presents a significant challenge. rroij.com When this compound is found in trace amounts, specialized techniques are necessary to achieve successful isolation. This often involves a multi-step purification strategy, combining various chromatographic methods to progressively enrich the target compound.

Bioactivity-guided fractionation is a common approach where the crude extract is separated into fractions, and each fraction is tested for a specific biological activity. isciii.es The active fractions are then subjected to further rounds of separation until the pure, active compound is isolated. While this is more common for drug discovery purposes, the principles of iterative fractionation are applicable to the isolation of any target compound, including this compound.

Synthetic Pathways and Methodological Advancements for Heptatriacontan 19 One

Retrosynthetic Analysis of the Heptatriacontan-19-one Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.com For a large, symmetrical molecule like this compound, the most logical retrosynthetic disconnection is at the carbon-carbon bonds adjacent to the carbonyl group.

A primary disconnection strategy involves breaking the C18-C19 and C19-C20 bonds, which simplifies the molecule into two identical 18-carbon fragments and a one-carbon carbonyl synthon. This approach suggests the coupling of two octadecyl units with a suitable carbonyl source. Common reactions for such transformations include the use of organometallic reagents like Grignard or organolithium reagents with a carbonyl-containing electrophile.

An alternative disconnection can be made at one of the C-C bonds alpha to the ketone, which would lead to an 18-carbon nucleophile (synthon) and a 19-carbon electrophile (synthon). This asymmetric approach might involve the reaction of an octadecyl Grignard reagent with a 19-carbon carboxylic acid derivative.

The choice between these strategies often depends on the availability and cost of the starting materials, as well as the efficiency and selectivity of the chosen reactions. leah4sci.com For very-long-chain ketones, ensuring the solubility of intermediates and achieving high yields in coupling reactions are significant considerations. uantwerpen.be

Total Synthesis Approaches to this compound

The complete synthesis of this compound from simple precursors is a testament to the power of modern synthetic methods. bohrium.com These approaches focus on building the long carbon chain and then introducing the ketone functionality.

The construction of the 37-carbon chain of this compound relies on robust and high-yielding carbon-carbon bond-forming reactions. wikipedia.org Several methods are suitable for creating long aliphatic chains:

Grignard Reactions: The coupling of long-chain alkyl halides with Grignard reagents is a classic method. For instance, the reaction of octadecylmagnesium bromide with a suitable electrophile can be employed.

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Kumada couplings, are highly effective for forming C-C bonds. These reactions typically involve the coupling of an organoboron, organozinc, or Grignard reagent with an organic halide. nih.gov

Ketonic Decarboxylation: This method involves the reaction of two carboxylic acid molecules (or their derivatives) at high temperatures over a metal oxide catalyst to form a symmetrical ketone. rsc.org For this compound, this could involve the decarboxylative coupling of two molecules of nonadecanoic acid.

These reactions must be optimized to handle the low reactivity and potential for side reactions associated with long alkyl chains. uregina.ca

Once the carbon skeleton is assembled, or during its assembly, the carbonyl group must be introduced specifically at the C-19 position.

Oxidation of a Secondary Alcohol: A common and reliable method is the oxidation of the corresponding secondary alcohol, heptatriacontan-19-ol. rsc.org Various oxidizing agents can be used, such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation conditions. The precursor alcohol, heptatriacontan-19-ol, can itself be synthesized by the coupling of two 18-carbon fragments with a one-carbon electrophile, followed by reduction.

Friedel-Crafts Acylation: While more commonly used for aromatic ketones, under specific conditions, a long-chain alkane could potentially be acylated, though controlling the regioselectivity on a long alkane chain would be exceptionally challenging.

Modern Catalytic Methods: Recent advancements have led to transition metal-catalyzed methods for the functionalization of C-H bonds in alkanes. rsc.org While not yet standard for a molecule of this size, future developments could allow for the direct and selective oxidation of the C-19 methylene (B1212753) group.

Recent research has also explored nickel-catalyzed stereoselective alkenylation of ketones, which, while not directly forming this compound, demonstrates the increasing control chemists have over functionalizing specific positions in a carbon chain. acs.orgnih.gov

Partial Synthesis and Derivatization Strategies

Partial synthesis involves the conversion of a closely related, and often more accessible, starting material into the target molecule.

The most direct partial synthesis of this compound is the oxidation of heptatriacontan-19-ol. rsc.orglookchem.com This precursor alcohol has been reported in the literature and can be prepared through various synthetic routes. derpharmachemica.comderpharmachemica.com The oxidation step is typically high-yielding and straightforward.

Table 1: Common Oxidation Reagents for Alcohol to Ketone Conversion

| Reagent | Conditions | Advantages | Disadvantages |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild, selective for primary and secondary alcohols | Stoichiometric, chromium waste |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | Powerful, inexpensive | Harshly acidic, not selective |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temperature | Mild, high yield | Requires careful temperature control, produces dimethyl sulfide (B99878) byproduct |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, neutral conditions, high yield | Can be explosive under certain conditions, expensive |

Very-long-chain fatty acids can serve as precursors for the synthesis of this compound.

Ketonic Decarboxylation of Fatty Acids: As mentioned in the total synthesis section, the catalytic decarboxylative coupling of two molecules of a C19 fatty acid (nonadecanoic acid) would yield this compound. rsc.org This method is attractive due to the relative availability of long-chain fatty acids from natural sources.

Coupling of Fatty Acid Derivatives: A fatty acid can be converted into an acid chloride or an ester. This derivative can then react with an organometallic reagent derived from another long-chain alkyl halide. For instance, nonadecanoyl chloride could react with octadecylmagnesium bromide in the presence of a suitable catalyst.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is critical for developing environmentally benign and economically viable production methods. sigmaaldrich.comscispace.com These principles provide a framework for creating safer, more efficient, and sustainable chemical processes. researchgate.net

Atom Economy and Waste Prevention : A core principle of green chemistry is maximizing atom economy, which ensures that the maximum number of atoms from the reactants are incorporated into the final product. sigmaaldrich.comacs.org For the synthesis of this compound, catalytic pathways such as the ketonization of long-chain carboxylic acids are favored over classical stoichiometric methods. mdpi.comacs.org The catalytic decarboxylative coupling of two molecules of a C19 acid (nonadecanoic acid) or a C18 acid (stearic acid) and a C20 acid, for instance, primarily yields the desired ketone, carbon dioxide, and water, representing a high degree of atom economy. mdpi.comnih.gov This contrasts sharply with methods that use stoichiometric reagents, which generate significant waste. acs.org

Catalysis over Stoichiometric Reagents : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and cost. sigmaaldrich.comacs.org The synthesis of long-chain ketones is increasingly reliant on heterogeneous catalysts. Metal oxides such as ceria (CeO₂), zirconia (ZrO₂), and titania (TiO₂) have proven to be effective for the ketonization of fatty acids. acs.org These solid catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and can be performed in solvent-free or gas-phase conditions, further enhancing the green profile of the synthesis. scispace.comrsc.org

Use of Renewable Feedstocks : this compound can be synthesized from precursors that are derivable from renewable resources. Long-chain fatty acids, such as stearic acid and oleic acid, are abundant in vegetable and animal fats, providing a sustainable alternative to petrochemical-based feedstocks. nih.govpjoes.com The utilization of biomass as a source for chemical synthesis is a cornerstone of green chemistry. scispace.com

Safer Solvents and Reaction Conditions : Green chemistry encourages conducting reactions at ambient temperature and pressure and using safer solvents. acs.org While many ketonization reactions require high temperatures (300-450 °C), the development of more active catalysts aims to lower these energy requirements. acs.org Furthermore, performing these reactions in the gas phase or under solvent-free conditions eliminates the need for potentially hazardous organic solvents. chemistryviews.orgnih.gov Where solvents are necessary, green alternatives like water or supercritical fluids are preferred. nih.govfrontiersin.org

Reduction of Derivatives : Effective synthetic design aims to minimize or avoid the use of protecting groups and unnecessary derivatization steps, which add to the complexity and waste of a process. scispace.comacs.org Direct catalytic methods, such as the one-step ketonization of fatty acids to produce this compound, are advantageous as they circumvent the multiple protection-deprotection steps often associated with more complex organometallic syntheses. nih.gov

Comparative Analysis of Synthetic Efficiencies and Yields

While specific, direct comparative studies on the synthesis of this compound are not extensively documented in the literature, a robust analysis can be constructed by evaluating established methods for producing analogous long-chain symmetrical ketones. The efficiency, yield, and environmental impact of these routes vary significantly.

Key synthetic strategies include:

Catalytic Ketonization of Carboxylic Acids/Esters : This is a highly promising green route for synthesizing symmetrical ketones. The reaction involves the decarboxylative coupling of two carboxylic acid molecules over a solid metal oxide catalyst. Studies on similar long-chain ketones, such as the conversion of stearic acid to stearone (18-pentatriacontanone), have demonstrated yields of up to 97% using solid base catalysts like layered double hydroxides (LDH). mdpi.com The ketonization of methyl esters from non-erucic rapeseed oil has yielded fractions containing at least 56% pentatriacontanone-18. pjoes.com The reactivity is known to decrease slightly with increasing carbon chain length. acs.org

Organometallic Routes (Grignard or Organocadmium Reagents) : Classical synthesis would involve the reaction of an organometallic reagent, such as octadecylmagnesium bromide (a Grignard reagent), with nonadecanoyl chloride. While versatile, these methods suffer from low atom economy, the use of stoichiometric and often pyrophoric reagents, and the generation of significant hazardous waste. The use of organocadmium reagents, while once common for preventing over-addition to form tertiary alcohols, is now largely avoided due to the extreme toxicity of cadmium compounds.

Oxidation of Heptatriacontan-19-ol : If the corresponding secondary alcohol, heptatriacontan-19-ol, is available, its oxidation provides a direct route to the ketone. Modern green oxidation methods using molecular oxygen or hydrogen peroxide as the oxidant with a recyclable catalyst would be preferable to traditional methods employing stoichiometric, toxic oxidants like chromium-based reagents.

Modern Coupling Reactions : Advanced transition-metal-catalyzed reactions, such as Heck-type couplings or C-C bond cleavage/cross-coupling strategies, offer novel pathways for constructing long-chain ketones from smaller building blocks. nih.gov These methods can offer high selectivity but may require expensive and complex catalysts and ligands.

The following table provides a comparative overview of these synthetic approaches.

Interactive Data Table: Comparative Analysis of Synthetic Routes to this compound

| Synthetic Method | Typical Reagents/Catalysts | Advantages | Disadvantages | Typical Yield Range | Green Chemistry Adherence |

| Catalytic Ketonization | Carboxylic acids (e.g., Nonadecanoic acid), Metal Oxide Catalysts (CeO₂, ZrO₂, MgO) mdpi.comacs.orgrsc.org | High atom economy, uses renewable feedstocks, catalyst is often recyclable, can be solvent-free. mdpi.com | Requires high temperatures, reactivity can decrease with chain length. acs.orgrsc.org | 55-97% | High |

| Organometallic Synthesis | Grignard Reagent (e.g., C₁₈H₃₇MgBr) + Acid Chloride (e.g., C₁₈H₃₇COCl) | Well-established, versatile methodology. | Low atom economy, stoichiometric waste, use of hazardous reagents. | 50-70% | Low |

| Oxidation of Secondary Alcohol | Heptatriacontan-19-ol, Oxidant (e.g., O₂, H₂O₂), Catalyst | High selectivity, potentially clean oxidants. | Requires synthesis of the precursor alcohol. | 80-95% | Moderate to High |

| Modern Coupling Reactions | Alkenols, Aryl Ketones, Transition Metal Catalysts (e.g., Pd, Rh) nih.gov | High functional group tolerance, novel bond formations. | Expensive catalysts/ligands, may require multiple steps. | 60-85% | Moderate |

Chemical Reactivity and Transformation Mechanisms of Heptatriacontan 19 One

Reactions at the Ketone Functionality (C-19)

The carbonyl group (C=O) is the most reactive site in the molecule due to the polarity of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. msu.edu However, the two long alkyl chains on either side of the carbonyl group in Heptatriacontan-19-one create significant steric hindrance, which can temper its reactivity compared to less bulky ketones. unizin.orglibretexts.org

Nucleophilic addition is a fundamental reaction of ketones. libretexts.orgnumberanalytics.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org For this compound, the steric bulk of the octadecyl chains would make this attack more challenging compared to smaller ketones. unizin.orglibretexts.org

Reactions with strong, unhindered nucleophiles are expected to proceed, albeit potentially requiring more forcing conditions. For instance, organometallic reagents like Grignard or organolithium reagents would likely add to the carbonyl group to form tertiary alcohols after an acidic workup. The use of organocerium reagents could be an alternative for such sterically hindered ketones when other organometallics fail. rsc.org

The reaction with nitrogen nucleophiles, such as primary amines, is expected to form imines (Schiff bases), while secondary amines would yield enamines. rsc.org These reactions are typically acid-catalyzed and reversible. libretexts.org The pH of the reaction medium is a critical factor, with a pH of around 4 generally being optimal for imine formation. rsc.org

| Nucleophile | Expected Product | General Conditions |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Ether solvent, followed by acid workup |

| Organolithium Reagent (R-Li) | Tertiary Alcohol | Ether or hydrocarbon solvent, followed by acid workup |

| Primary Amine (R-NH2) | Imine | Acid catalysis (e.g., p-TsOH), removal of water |

| Secondary Amine (R2NH) | Enamine | Acid catalysis (e.g., p-TsOH), removal of water |

| Hydride (e.g., from NaBH4, LiAlH4) | Secondary Alcohol | Alcohol or ether solvent |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | Acidic or basic catalysis |

Table 1: Predicted Nucleophilic Addition Reactions of this compound. This table is based on the general reactivity of ketones.

Reduction: The reduction of the ketone functionality in this compound to a secondary alcohol, Heptatriacontan-19-ol, is a readily achievable transformation. fiveable.me Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. msu.edunumberanalytics.com NaBH₄ is a milder reagent often used in alcoholic solvents, while the more reactive LiAlH₄ is used in ether solvents. msu.edulibretexts.org

Oxidation: Ketones are generally resistant to oxidation under mild conditions. libretexts.org Unlike aldehydes, they lack a hydrogen atom on the carbonyl carbon, making them less susceptible to oxidation. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions (e.g., heat, strong acid) can oxidize ketones. libretexts.orgucr.edu However, this process is typically destructive, leading to the cleavage of carbon-carbon bonds on either side of the carbonyl group and the formation of two carboxylic acids. In the case of this compound, this would result in a mixture of carboxylic acids, primarily nonadecanoic acid.

A more synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgucr.edu For a symmetrical ketone like this compound, this reaction would yield an ester, specifically octadecyl nonadecanoate.

| Reaction Type | Reagent | Expected Product |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Heptatriacontan-19-ol |

| Oxidation (Forced) | Potassium Permanganate (KMnO₄) / Heat | Nonadecanoic acid and other cleavage products |

| Oxidation (Baeyer-Villiger) | Peroxyacid (e.g., mCPBA) | Octadecyl nonadecanoate |

Table 2: Predicted Oxidation and Reduction Reactions of this compound. This table is based on established oxidation and reduction reactions of ketones.

This compound possesses alpha-carbons (at C-18 and C-20) bearing hydrogen atoms. In the presence of an acid or a base, it can undergo enolization to form an enol or an enolate, respectively. libretexts.orgchemistry.coach The enolate is a powerful nucleophile and can participate in a variety of reactions to functionalize the alpha-position. researchgate.net

Alpha-halogenation can occur in the presence of a halogen (Br₂ or Cl₂) and an acid or base catalyst. chemistry.coach Under acidic conditions, the reaction proceeds through the enol intermediate and typically results in mono-halogenation. Basic conditions favor the formation of the enolate and can lead to poly-halogenation.

Alkylation of the alpha-carbon can be achieved by treating the ketone with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, followed by reaction with an alkyl halide. chemistry.coach For a symmetrical ketone like this compound, alkylation at either the C-18 or C-20 position would yield the same product. The production of long-chain ketones through α-alkylation of shorter-chain ketones has been explored for the synthesis of fuel precursors. mdpi.comresearchgate.net

| Reaction | Reagents | Intermediate | Expected Product |

| Alpha-Halogenation (Acid-catalyzed) | Br₂ or Cl₂, H⁺ | Enol | 18-Halo-heptatriacontan-19-one |

| Alpha-Halogenation (Base-catalyzed) | Br₂ or Cl₂, OH⁻ | Enolate | 18-Halo-heptatriacontan-19-one (and polyhalogenated products) |

| Alpha-Alkylation | 1. LDA; 2. R-X | Enolate | 18-Alkyl-heptatriacontan-19-one |

Table 3: Predicted Alpha-Carbon Functionalization Reactions of this compound. This table is based on the known reactivity of ketone enolates.

Reactivity of the Aliphatic Hydrocarbon Chains

The long octadecyl chains of this compound are essentially alkanes and are generally unreactive. byjus.com However, under specific conditions, they can undergo functionalization.

Free radical halogenation, initiated by UV light or heat, can introduce halogen atoms onto the alkyl chains. byjus.comlibretexts.org This reaction is typically not very selective, leading to a mixture of products halogenated at various positions along the chains. msu.edu However, bromination is known to be more selective than chlorination, favoring substitution at tertiary C-H bonds over secondary, and secondary over primary. libretexts.orgmasterorganicchemistry.com In the case of this compound, all the carbons in the chains (except the terminal methyl groups) are secondary, so a mixture of secondary bromides would be expected.

The ketone functionality can be used to introduce a double bond (olefin) into the molecule. One of the most common methods for this is the Wittig reaction, which involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). rsc.orgdiva-portal.org For this compound, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 19-methyleneheptatriacontane. Even sterically hindered ketones can be effectively converted to terminal olefins using the Wittig reaction, though it may require an excess of the reagent. rsc.org

Another method is the Peterson olefination, which uses α-silyl carbanions. diva-portal.org Ketone-olefin coupling reactions, often catalyzed by photoredox catalysts, provide another route, though these are more commonly applied to aromatic carbonyls. nih.gov

Once an olefin is formed, it can undergo a wide range of further transformations, such as hydrogenation, epoxidation, dihydroxylation, or polymerization, opening up a vast array of potential derivatives of this compound.

Mechanistic Investigations of Novel Reactions Involving this compound

Due to the absence of specific studies on this compound, this section will outline plausible areas for mechanistic investigation based on well-established reactions of long-chain ketones. Such investigations would be crucial for understanding the nuanced reactivity of this large, symmetrical ketone and for developing novel synthetic methodologies.

Hypothetical Mechanistic Studies:

Regioselectivity in Enolate Formation: this compound is a symmetrical ketone, meaning the α-carbons on both sides of the carbonyl group are chemically equivalent. However, introducing substituents along the alkyl chains would create an unsymmetrical ketone. In such a case, mechanistic studies would be vital to determine the factors controlling the regioselective formation of kinetic versus thermodynamic enolates. jove.com Factors to investigate would include the choice of base, solvent, and temperature. jove.com For instance, a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would be expected to favor the formation of the kinetic enolate (deprotonation at the less hindered α-carbon), while a smaller, protic base at higher temperatures would likely lead to the more stable thermodynamic enolate. jove.commasterorganicchemistry.com

Stereocontrol in Nucleophilic Additions: The long alkyl chains of this compound could influence the stereochemical outcome of nucleophilic addition reactions to the carbonyl group, especially if chiral centers are present in the attacking nucleophile or on the ketone itself. Mechanistic studies could employ techniques like NMR spectroscopy and computational modeling to elucidate the transition state geometries and understand the factors governing diastereoselectivity, such as the Felkin-Anh model. beilstein-archives.org

C-H Functionalization: Modern synthetic chemistry has seen a surge in methods for the direct functionalization of C-H bonds. researchgate.net Mechanistic investigations could explore the potential for regioselective C-H activation at various positions along the long alkyl chains of this compound. This could involve transition metal catalysis (e.g., using palladium or ruthenium catalysts) with transient directing groups to achieve functionalization at specific, otherwise unreactive, sites. researchgate.net Understanding the mechanism of such reactions would open up new avenues for elaborating the structure of this long-chain ketone.

Photochemical Reactivity: The photochemical behavior of long-chain ketones like this compound is another area ripe for mechanistic investigation. Reactions such as the Norrish Type I and Type II reactions could be explored. A Norrish Type I cleavage would generate two alkyl radicals, while a Norrish Type II reaction would involve intramolecular hydrogen abstraction to form a 1,4-biradical, leading to cyclization or cleavage products. Understanding the quantum yields and reaction pathways under various photochemical conditions would be a key focus.

A summary of potential mechanistic investigations is presented in the table below.

| Reaction Type | Investigative Focus | Key Parameters to Study | Potential Analytical Techniques |

| Enolate Formation (on a substituted derivative) | Regioselectivity (Kinetic vs. Thermodynamic control) | Base (e.g., LDA, NaH), Solvent (e.g., THF, EtOH), Temperature | NMR Spectroscopy, Isotope Labeling Studies |

| Nucleophilic Addition | Diastereoselectivity | Nucleophile structure, Chiral auxiliaries, Lewis acid catalysts | X-ray Crystallography (of products), NMR Spectroscopy, Computational Modeling |

| C-H Functionalization | Regioselectivity and catalyst efficiency | Transition metal catalyst, Directing group, Oxidant | In-situ IR Spectroscopy, Kinetic Studies, DFT Calculations |

| Photochemical Reactions | Reaction pathways (Norrish Type I vs. Type II) | Wavelength of light, Photosensitizers, Solvent | Gas Chromatography-Mass Spectrometry (GC-MS), NMR Spectroscopy |

This compound as a Building Block in Complex Molecule Synthesis

The structure of this compound, with its central carbonyl group and long alkyl chains, makes it a potentially valuable building block for the synthesis of complex molecules, particularly those with long carbon backbones such as lipids, pheromones, and other natural products. nih.govresearchgate.net The ketone functionality serves as a versatile handle for a variety of carbon-carbon bond-forming and functional group transformation reactions.

Potential Synthetic Applications:

Synthesis of Long-Chain Alkenes via Wittig Reaction: The Wittig reaction provides a reliable method for converting ketones into alkenes with a high degree of control over the double bond's position. wikipedia.orglibretexts.org this compound could react with a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent. masterorganicchemistry.comorganic-chemistry.org This would be a powerful tool for synthesizing very long-chain unsaturated hydrocarbons or functionalized lipids. For example, reaction with methylenetriphenylphosphorane would yield 19-methyleneheptatriacontane. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. organic-chemistry.org

Formation of Esters and Lactones via Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation allows for the conversion of ketones into esters. wikipedia.orgorganic-chemistry.org Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would result in the insertion of an oxygen atom adjacent to the carbonyl group. libretexts.orgyoutube.com Due to the symmetry of the starting ketone, only one ester product would be formed: octadecyl nonadecanoate. This reaction is a key step in the synthesis of various natural products and can be used to break carbon-carbon bonds in a controlled manner. researchgate.net

Carbon Chain Elaboration via Enolate Alkylation: The α-hydrogens of this compound are acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.comwikipedia.org This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. pearson.com This allows for the introduction of new alkyl groups at the C-18 and C-20 positions, providing a route to more complex, branched long-chain structures. The regioselectivity of this reaction would be a key consideration in unsymmetrical derivatives. jove.com

Synthesis of α,β-Unsaturated Ketones: The α-position of this compound can be halogenated under acidic conditions to form an α-haloketone. libretexts.org Subsequent treatment with a base can induce an elimination reaction to yield an α,β-unsaturated ketone. libretexts.orglibretexts.org These unsaturated systems are valuable intermediates in their own right, capable of undergoing further reactions such as Michael additions.

The table below summarizes some of the potential synthetic transformations of this compound.

| Reaction Class | Reagents | Product Type | Potential Application |

| Wittig Olefination | Ph₃P=CHR (Wittig reagent) | Alkene | Synthesis of long-chain unsaturated hydrocarbons, pheromones. wikipedia.orgyoutube.comnih.gov |

| Baeyer-Villiger Oxidation | m-CPBA (or other peroxy acids) | Ester | Synthesis of long-chain esters, degradation of carbon skeleton. wikipedia.orgorganic-chemistry.orglibretexts.org |

| Enolate Alkylation | 1. LDA (or other strong base) 2. R-X (Alkyl halide) | Substituted Ketone | Introduction of branching, synthesis of complex lipids. masterorganicchemistry.compearson.com |

| α,β-Unsaturation | 1. Br₂, Acetic Acid 2. Pyridine, heat | α,β-Unsaturated Ketone | Synthesis of functionalized long-chain systems. libretexts.orgmsu.edu |

Advanced Analytical Characterization and Quantification of Heptatriacontan 19 One

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural characterization of Heptatriacontan-19-one, offering insights into its carbon framework and the precise location of the carbonyl group.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

¹H NMR: In the proton NMR spectrum of this compound, the most downfield signals would correspond to the protons alpha to the carbonyl group (C-18 and C-20). These would likely appear as a triplet. The numerous methylene (B1212753) (CH₂) groups in the long aliphatic chains would produce a large, complex signal in the upfield region of the spectrum. The terminal methyl (CH₃) groups would each exhibit a triplet at the most upfield position.

¹³C NMR: The carbon-13 NMR spectrum provides a clearer picture of the carbon skeleton. The carbonyl carbon (C-19) would be the most deshielded, appearing at a characteristic downfield chemical shift, typically in the range of 200-220 ppm. The carbons alpha to the carbonyl group (C-18 and C-20) would also be shifted downfield compared to the other methylene carbons. The remaining methylene carbons in the long chains would resonate in a narrow region, while the terminal methyl carbons would be the most shielded, appearing at the highest field. researchgate.net

2D NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. youtube.com

COSY spectra would reveal correlations between adjacent protons, helping to trace the connectivity of the aliphatic chains. youtube.com

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons over two or three bonds, which would be instrumental in confirming the position of the carbonyl group by showing correlations from the alpha-protons to the carbonyl carbon. acs.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-19 | - | ~210 |

| C-18, C-20 | Triplet | ~42 |

| Other CH₂ | Multiplet | ~22-32 |

| CH₃ | Triplet | ~14 |

Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, MS/MS)

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. sci-hub.se

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. sci-hub.se For this compound (C₃₇H₇₄O), the expected exact mass would be calculated and compared to the measured mass with a very low margin of error, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS): MS/MS involves the selection and fragmentation of a precursor ion (the molecular ion in this case) to generate a series of product ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For this compound, the primary fragmentation would be expected to occur via alpha-cleavage on either side of the carbonyl group. This would result in the formation of characteristic acylium ions. The analysis of these fragment ions allows for the precise localization of the ketone functionality within the long aliphatic chain. nih.govresearchgate.net

| Technique | Parameter | Predicted Value/Observation |

| HRMS | Exact Mass of [M+H]⁺ | Calculated for C₃₇H₇₅O⁺ |

| Molecular Formula | C₃₇H₇₄O | |

| MS/MS | Precursor Ion | m/z corresponding to [C₃₇H₇₄O+H]⁺ |

| Major Fragment Ions | Acylium ions from cleavage at C18-C19 and C19-C20 bonds |

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing around 1715 cm⁻¹. The spectrum would also show strong bands corresponding to the C-H stretching vibrations of the methylene and methyl groups in the aliphatic chains (around 2850-2960 cm⁻¹) and C-H bending vibrations (around 1465 cm⁻¹ and 1375 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The C=O stretch in ketones is also Raman active. The long aliphatic chains would give rise to a series of bands in the Raman spectrum, particularly in the lower frequency region, which can be related to the skeletal vibrations of the carbon backbone. d-nb.info

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | IR, Raman | ~1715 |

| C-H Stretch (aliphatic) | IR | ~2850-2960 |

| C-H Bend (CH₂) | IR | ~1465 |

| C-H Bend (CH₃) | IR | ~1375 |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds. nih.gov Due to the high molecular weight and relatively low volatility of this compound, derivatization may be necessary to improve its chromatographic properties. However, for long-chain ketones, direct analysis is often possible using high-temperature capillary columns.

In a GC-MS analysis, the retention time of the compound is characteristic under specific chromatographic conditions. The mass spectrometer provides a mass spectrum of the eluting compound, which serves as a highly specific identifier. Quantification can be achieved by creating a calibration curve using standards of known concentration. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. nih.govplos.orgmdpi.com

LC Separation: Reversed-phase liquid chromatography is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. This compound, being a very nonpolar molecule, would be strongly retained on the column and require a high percentage of organic solvent in the mobile phase for elution.

MS Detection: The eluent from the LC column is introduced into the mass spectrometer, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). researchgate.net The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of the eluting peak or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification. researchgate.netnih.gov LC-MS/MS, in particular, provides a high degree of certainty in both identification and quantification. nih.govnih.gov

| Technique | Parameter | Typical Conditions/Observations |

| GC-MS | Column | High-temperature capillary column |

| Ionization | Electron Ionization (EI) | |

| Detection | Mass spectrum with characteristic fragmentation | |

| LC-MS | Column | C18 or other nonpolar stationary phase |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile (B52724), methanol) | |

| Ionization | APCI or ESI | |

| Detection | SIM or MRM for quantification |

Hyphenated Techniques in Complex Matrix Analysis

The analysis of this compound in intricate samples such as plant extracts, insect cuticles, or environmental samples is often complicated by the presence of numerous interfering compounds. chromatographyonline.com Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for achieving the required selectivity and sensitivity. nih.govrjpn.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful and frequently employed technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this technique, the sample extract is first vaporized and introduced into a gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.

The mass spectrum of this compound would exhibit a characteristic molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern is crucial for structural elucidation and confirmation. For a long-chain ketone like this compound, characteristic fragmentation would involve McLafferty rearrangement and alpha-cleavage adjacent to the carbonyl group.

Illustrative GC-MS Data for this compound Analysis:

| Parameter | Value |

|---|---|

| GC Column | DB-5ms (or equivalent) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 10 min |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | Dependent on the specific column and conditions, but would be in the later part of the chromatogram due to its high molecular weight. |

| Characteristic m/z ions | Molecular ion (M+), fragments from alpha-cleavage, and McLafferty rearrangement products. |

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile or thermally labile compounds that may be present alongside this compound in a complex matrix, Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable alternative. researchgate.net LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. Modern LC-MS systems, particularly those with atmospheric pressure ionization sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are highly effective for analyzing a wide range of compounds. nih.gov While this compound itself is amenable to GC-MS, LC-MS can be crucial for the comprehensive profiling of the entire extract in which it is found. mdpi.com

Illustrative LC-MS Parameters for Complex Extract Analysis Containing this compound:

| Parameter | Value |

|---|---|

| LC Column | C18 reverse-phase column |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile or methanol) |

| Ionization Source | APCI or ESI |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Detection Mode | Full scan and/or Selected Ion Monitoring (SIM) |

The integration of tandem mass spectrometry (MS/MS) with these separation techniques (GC-MS/MS or LC-MS/MS) further enhances selectivity and structural confirmation by allowing for the fragmentation of a specific parent ion and analysis of the resulting daughter ions. nih.gov

Chemometric Approaches for Data Analysis and Interpretation

The large and complex datasets generated by hyphenated techniques, especially when analyzing multiple samples, necessitate the use of chemometrics for data analysis and interpretation. frontiersin.org Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net

Principal Component Analysis (PCA):

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique. mdpi.com It reduces the dimensionality of a large dataset while retaining most of the original variance. In the context of analyzing extracts containing this compound, PCA can be used to:

Identify key discriminators: Highlight the compounds (variables), including potentially this compound, that contribute most significantly to the observed sample groupings.

A PCA biplot can visually represent the relationships between samples and variables, with samples appearing as points and variables as vectors. mdpi.com The direction and length of the vectors indicate their influence on the principal components.

Other Chemometric Methods:

Beyond PCA, other chemometric tools can be applied:

Hierarchical Cluster Analysis (HCA): An alternative method for visualizing the grouping of samples based on the similarity of their chemical profiles.

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method used to build a model that can predict the class of a sample (e.g., authentic vs. adulterated) based on its chemical fingerprint. researchgate.net

The application of chemometrics is crucial for transforming raw analytical data into valuable knowledge, enabling researchers to understand the role of compounds like this compound within a broader biological or chemical system. nih.gov

Theoretical and Computational Investigations of Heptatriacontan 19 One

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional structures (conformers) of a molecule and understanding its electronic properties. For a long and flexible molecule like Heptatriacontan-19-one, with its 37-carbon chain, a comprehensive conformational analysis is the first step.

Researchers would systematically rotate the bonds along the aliphatic chains to identify various low-energy conformers. For each stable conformer, DFT calculations at a suitable level of theory (e.g., B3LYP with a basis set like 6-31G(d)) would be performed to optimize the geometry and calculate its energy. researchgate.netresearchgate.net The results would reveal the most probable shapes the molecule adopts. Studies on other long-chain molecules show that the all-trans (fully extended) conformation is often a low-energy state, but gauche interactions can lead to various folded structures. hu-berlin.de

Electronic structure analysis would focus on the carbonyl (C=O) group. Properties such as the partial atomic charges, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) would be calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and stability. libretexts.org The carbonyl carbon would be expected to have a significant partial positive charge, making it an electrophilic site, while the oxygen would be electron-rich. libretexts.org

Hypothetical Data: Conformational Analysis of this compound

| Conformer | Description | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| 1 (Global Minimum) | Fully extended all-trans chain | 0.00 | 2.85 |

| 2 | Single gauche kink near carbonyl | +5.2 | 2.91 |

| 3 | U-shaped folded conformation | +12.5 | 2.78 |

| 4 | Hairpin-like folded conformation | +15.8 | 2.80 |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemistry provides a static picture of a few stable conformers, Molecular Dynamics (MD) simulations are employed to explore the molecule's dynamic behavior and conformational flexibility over time. MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field (like OPLS or TraPPE) to describe the interatomic forces. nih.govscienomics.com

For this compound, an MD simulation would typically involve placing one or more molecules in a simulation box, often with a solvent, and running the simulation for a duration of nanoseconds to microseconds. nih.gov The simulation would reveal how the long aliphatic chains move, twist, and fold at a given temperature. aip.org Analysis of the simulation trajectory allows for the calculation of properties like the root-mean-square deviation (RMSD) to see how much the structure fluctuates from its initial state, and the radius of gyration to understand its compactness. This method provides invaluable insight into the vast conformational landscape accessible to such a large and flexible molecule. hu-berlin.de

Hypothetical Data: MD Simulation Parameters for this compound

| Parameter | Value/Description |

|---|---|

| Force Field | OPLS-AA (All-Atom) |

| System | One this compound molecule in a water box |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 500 ns |

| Time Step | 2 fs |

In Silico Prediction of Reactivity and Interaction Potentials

The reactivity of this compound is dominated by its central carbonyl group. In silico models can predict its reactivity towards various reagents. The electrophilicity of the carbonyl carbon and the nucleophilicity of the oxygen are key descriptors. libretexts.org Computational methods can model reactions like nucleophilic addition to the carbonyl group, which is a characteristic reaction of ketones. libretexts.org

The interaction potential with other molecules or surfaces can also be modeled. For instance, simulations could predict how this compound adsorbs onto a surface, a process governed by van der Waals forces along the long aliphatic chains and dipole-dipole interactions at the carbonyl head. hu-berlin.deresearchgate.net This is relevant for understanding its behavior in various material science applications. Predicting the potential for forming reactive metabolites is another important application, where models can identify which parts of the molecule are most likely to undergo metabolic transformation. mdpi.comresearchgate.net

Computational Modeling of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, a key technique is infrared (IR) spectroscopy. DFT calculations can predict the vibrational frequencies of the molecule. acs.orgdiva-portal.org The most prominent and diagnostic feature in the IR spectrum of a ketone is the strong C=O stretching vibration. For a saturated aliphatic ketone like this, the peak is expected around 1715 cm⁻¹. orgchemboulder.comlibretexts.org Computational models can predict this frequency with high accuracy. By comparing the calculated spectrum with an experimental one, one can confirm the structure and identify specific conformations, as the exact frequency can be sensitive to the local molecular environment.

Hypothetical Data: Calculated IR Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | 1718 | 1705-1725 | Very Strong |

| CH₂ Scissoring | 1465 | 1450-1470 | Medium |

| CH₃ Symmetric Bending | 1375 | 1370-1380 | Medium |

| C-C Skeletal Vibrations | 800-1200 | 800-1200 | Weak-Medium |

Structure-Activity Relationship (SAR) Studies Through Computational Chemistry

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structure with its biological activity. Should this compound be investigated for a particular biological function (e.g., as a pheromone or antimicrobial agent), computational chemistry would be vital. Studies on other aliphatic ketones have established SAR models for properties like odor perception. nih.govoup.com

In a hypothetical SAR study, a series of molecules related to this compound would be synthesized or modeled. For each molecule, a set of computational descriptors would be calculated. These can include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and lipophilicity (e.g., logP). These descriptors would then be statistically correlated with the measured biological activity to create a predictive model (QSAR - Quantitative Structure-Activity Relationship). This model could then be used to design new, more potent molecules without the need for extensive synthesis and testing.

Hypothetical Data: QSAR Descriptors for a Series of Aliphatic Ketones

| Compound | Molecular Descriptor (e.g., logP) | Calculated Electronic Property (e.g., HOMO) | Observed Activity (Hypothetical Units) |

|---|---|---|---|

| Heptadecan-9-one | 7.5 | -6.8 eV | 15 |

| Nonadecan-10-one | 8.5 | -6.9 eV | 22 |

| This compound | 17.0 | -7.1 eV | 45 |

| Hentriacontan-16-one | 14.5 | -7.0 eV | 38 |

Role of Heptatriacontan 19 One in Biological Systems: Mechanistic Insights

Involvement in Cellular Membrane Biogenesis and Structure

The structural integrity and fluidity of cellular membranes are paramount for their function. While direct evidence for the incorporation of Heptatriacontan-19-one into cellular membranes is not yet available, the established roles of very-long-chain fatty acids (VLCFAs) offer compelling parallels. VLCFAs are crucial components of various cellular lipids, including sphingolipids and glycerophospholipids, which are integral to membrane structure. Given that this compound is a ketone derivative of a very-long-chain alkane, it is plausible that it could be enzymatically modified and integrated into lipid bilayers, potentially influencing membrane thickness, fluidity, and the formation of specialized membrane domains.

The presence of a ketone group introduces a polar region into an otherwise nonpolar hydrocarbon chain. This could lead to unique packing arrangements within the lipid bilayer, potentially altering membrane protein function and the localization of signaling molecules. Further research is required to isolate and analyze membrane lipid profiles to confirm the presence and structural role of this compound or its metabolites within cellular membranes.

Participation in Intracellular Signaling Pathways

Intracellular signaling cascades are complex networks that govern cellular responses to external and internal stimuli. While specific signaling pathways directly involving this compound have not been elucidated, the known functions of other lipid molecules suggest potential avenues of interaction. For instance, lipid-derived molecules can act as second messengers or modulators of key signaling proteins.

The general process of intracellular signaling involves a cascade of events, often initiated by the binding of a ligand to a receptor, which then activates a series of protein kinases and other enzymes. These pathways, such as the mitogen-activated protein kinase (MAPK) pathway, are crucial for a wide range of cellular processes. ebsco.com It is conceivable that this compound or its metabolites could interact with components of these pathways, although this remains a speculative area requiring dedicated investigation. The targeting of proteins involved in intracellular signal transduction is a known therapeutic strategy, highlighting the importance of understanding the roles of novel molecules like this compound. nih.gov

Modulatory Effects on Lipid Metabolism

The metabolism of lipids is a tightly regulated process, and disruptions can lead to various pathological conditions. While the direct impact of this compound on lipid metabolism is yet to be characterized, the metabolism of ketones, in general, is well-understood. Ketone bodies are produced in the liver from the breakdown of fatty acids and serve as an energy source for various tissues, particularly during periods of fasting or carbohydrate scarcity. nih.govnih.gov

It is plausible that this compound could influence lipid metabolism through several mechanisms. It might compete with other fatty acids for enzymatic processing, thereby altering the rates of fatty acid oxidation or synthesis. Alternatively, it could act as a signaling molecule that modulates the expression of genes involved in lipid homeostasis. For example, some natural compounds have been shown to affect the expression of key regulators of lipid metabolism like peroxisome proliferator-activated receptor-alpha (PPAR-α) and sterol regulatory element-binding proteins (SREBPs). nih.gov

| Regulatory Protein | Potential Effect of this compound (Hypothetical) | Implication for Lipid Metabolism |

| PPAR-α | Activation | Increased fatty acid oxidation |

| SREBP-1 | Inhibition | Decreased fatty acid synthesis |

| SREBP-2 | Inhibition | Decreased cholesterol synthesis |

Interactions with Enzymes and Proteins: An In Vitro Perspective

Direct in vitro studies on the interaction of this compound with specific enzymes and proteins are currently lacking in the published scientific literature. However, based on its chemical structure, we can hypothesize potential interactions. The long hydrocarbon chains could facilitate binding to the hydrophobic pockets of various enzymes, potentially acting as a competitive or non-competitive inhibitor. The central ketone group could also participate in hydrogen bonding or other polar interactions within an enzyme's active site.

Enzyme inhibitors are molecules that can restrict the catalytic activity of enzymes and are often derived from natural sources. nih.gov Future in vitro studies should focus on screening this compound against a panel of enzymes involved in lipid metabolism, such as fatty acid synthases, elongases, and desaturases, to identify potential targets.

Biochemical Pathway Investigations for Very-Long-Chain Fatty Acids

The biosynthesis of very-long-chain fatty acids occurs in the endoplasmic reticulum through a cyclic process of four sequential reactions that add two-carbon units to a growing acyl-CoA chain. nih.gov It is highly probable that the precursor to this compound is a very-long-chain fatty acid of the same carbon length, heptatriacontanoic acid. This fatty acid would first need to be synthesized through the VLCFA elongation pathway.

The conversion of a fatty acid to a ketone can occur through various biochemical reactions, including oxidation and decarboxylation. The precise enzymatic machinery responsible for the synthesis of this compound has not been identified. However, the presence of a structural isomer, heptatriacontan-4-one, in the plant Pedalium murex suggests that pathways for the synthesis of such long-chain ketones exist in nature. researchgate.net

Potential Applications of Heptatriacontan 19 One in Non Clinical Fields

Application as a Chemical Intermediate in Organic Synthesis

Long-chain ketones like Heptatriacontan-19-one are valuable as intermediates in organic synthesis. researchgate.netresearchgate.net Their carbonyl group (C=O) is a reactive site that can participate in a variety of chemical transformations, allowing for the construction of more complex molecules. britannica.commsu.edu Ketones can be starting materials for the synthesis of a wide range of compounds due to their relative stability and high reactivity. britannica.com

The synthesis of other long-chain molecules can be achieved through reactions at the carbonyl group. For instance, the ketonization of long-chain esters is a method to produce ketones with two long carbon chains. pjoes.com These resulting ketones can then be used in further syntheses, such as the production of surface-active agents through reductive amination. pjoes.com The general reactivity of ketones allows them to be used as building blocks for a diverse array of organic compounds. researchgate.netnih.gov

Table 1: Examples of Reactions Involving Ketones as Intermediates

| Reaction Type | Description | Potential Product Class from this compound |

| Reduction | The carbonyl group is reduced to a hydroxyl group (-OH), forming a secondary alcohol. | Heptatriacontan-19-ol |

| Grignard Reaction | Reaction with an organomagnesium halide (Grignard reagent) adds an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after hydrolysis. | Tertiary alcohols with a C37 backbone |

| Wittig Reaction | Reaction with a phosphonium (B103445) ylide converts the carbonyl group into a carbon-carbon double bond (alkene). | Substituted long-chain alkenes |

| Reductive Amination | The ketone is converted into an amine through an imine intermediate. | Long-chain secondary amines |

This table is illustrative and based on general ketone chemistry.

Utilization in Material Science and Polymer Chemistry

In the realm of polymer chemistry, ketones can serve as building blocks or additives. For example, cyclohexanone, a cyclic ketone, is a key intermediate in the production of nylon. wikipedia.org While this compound is an acyclic ketone, its long alkyl chains could be functionalized to create monomers for polymerization, leading to specialty polymers with unique properties.

Potential in Formulation Chemistry (e.g., as a component in surfactants, excluding specific product properties)

Long-chain ketones can be precursors in the synthesis of surfactants. pjoes.com Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. The structure of this compound, with its long nonpolar alkyl chains and a central polar carbonyl group, provides a basis for its potential as a component in surfactant formulations.

Ketones with a high number of carbon atoms (typically exceeding 12-14) tend to be more paraffin-like in nature. google.com This property can be useful in formulations where viscosity control is important. For instance, the related long-chain ketone, 18-Pentatriacontanone (also known as Stearone), is used as a viscosity controlling agent in cosmetics. thegoodscentscompany.comnih.gov This suggests that this compound could potentially function similarly in various formulations, helping to modify the thickness and flow properties of a product. The synthesis of surfactants from ketones can involve creating a more hydrophilic head group attached to the long hydrophobic chains. pjoes.com

Emerging Applications in Agrochemistry or Environmental Science (if applicable, without dosage)

Long-chain molecules are known to have various biological activities and are used in agricultural applications as fungicides, insecticides, herbicides, and plant growth regulators. researcher.lifemdpi.comresearchgate.net While specific studies on this compound in agrochemistry are not prominent, the general class of long-chain aliphatic ketones has been investigated. For example, certain aliphatic ketones have been explored for their ability to inhibit the sprouting of potato tubers. wipo.int

The potential for this compound in this field would likely stem from its physical properties, such as its hydrophobicity and low volatility, which could make it a suitable carrier or inert ingredient in agrochemical formulations. Volatile organic compounds, including some ketones, have been studied for their role in stimulating plant growth. nih.gov

In environmental science, the fate and transport of long-chain hydrocarbons and their derivatives are of interest. The high molecular weight and low water solubility of this compound would suggest low mobility in soil and a tendency to associate with organic matter. Its biodegradability would be a key factor in its environmental persistence.

Future Research Directions and Unresolved Challenges Pertaining to Heptatriacontan 19 One

Elucidation of Complete Biosynthetic Pathways in Natural Sources

While Heptatriacontan-19-one has been identified in plants such as Pedalium murex, the complete biosynthetic pathway remains to be fully elucidated. researchgate.netresearchgate.net Future research should focus on identifying the specific enzymes and genetic sequences responsible for its formation. It is hypothesized that the biosynthesis involves the extension of fatty acid chains and subsequent decarboxylation or a related mechanism to form the ketone. nih.gov

Key research questions to address include:

What are the primary precursor molecules for the biosynthesis of this compound?

Which specific elongase and reductase enzymes are involved in constructing the 37-carbon chain?

What is the terminal enzymatic step that introduces the ketone functional group at the C-19 position?

Advanced techniques such as transcriptome analysis and gene silencing in model organisms could be instrumental in identifying and characterizing the genes involved in this pathway. biorxiv.orgbiorxiv.org Understanding the complete biosynthetic route could pave the way for biotechnological production of this compound and other long-chain ketones. nih.govmdpi.com

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic methods for long-chain ketones often involve multiple steps, harsh reaction conditions, or the use of expensive or toxic reagents. A significant challenge lies in developing novel, efficient, and sustainable synthetic strategies for this compound.

Future research in this area could explore:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions. researchgate.netacs.orgrsc.org This could include photocatalytic methods or enzyme-catalyzed reactions that offer high selectivity and reduce waste. acs.org

Catalytic C-C Bond Formation: Investigating new catalytic systems, such as those based on transition metals, for the efficient coupling of long-chain precursors. researchgate.net

The development of such methodologies would not only make this compound more accessible for research but also align with the growing demand for sustainable chemical manufacturing.

Comprehensive Characterization of this compound's Reactivity Profile

A thorough understanding of the chemical reactivity of this compound is essential for its potential application. While the ketone functional group is well-understood in general organic chemistry, the influence of the two long alkyl chains on its reactivity is a specific area for investigation.

Future studies should aim to:

Map its reactivity with a wide range of reagents, including oxidizing and reducing agents, nucleophiles, and electrophiles.

Investigate its potential to participate in condensation reactions and form derivatives with unique properties.

Explore its stability under various conditions, such as changes in pH, temperature, and exposure to light and air.

This knowledge will be crucial for designing derivatives with enhanced biological activity or for incorporating this compound into larger molecular structures or materials.

Advanced Mechanistic Studies in Biological Contexts (beyond cellular roles)

While some long-chain ketones have been implicated in various biological processes, the specific mechanistic roles of this compound at a molecular level are largely unknown. nih.govmdpi.com Research is needed to move beyond simple observations of cellular effects and to understand the precise molecular interactions that underpin its biological activity.

Key areas for advanced mechanistic studies include:

Target Identification: Identifying the specific proteins, enzymes, or receptors with which this compound interacts. sciencedaily.com

Signaling Pathways: Elucidating how these interactions trigger downstream signaling cascades within the cell.

Structure-Activity Relationships: Synthesizing and testing analogs of this compound to determine which structural features are critical for its biological effects.

These studies will be vital for understanding its potential therapeutic applications and for designing more potent and selective analogs. nih.gov

Exploration of New Non-Clinical Technological Applications

The unique physical properties of this compound, such as its long hydrophobic chains and central polar ketone group, suggest potential applications beyond the biological and clinical realms.

Future research could explore its use as:

A component in advanced materials: Its amphiphilic nature could be exploited in the formation of self-assembling monolayers, liquid crystals, or as a component in specialized polymers.

A lubricant or additive: The long alkyl chains could impart desirable lubricating properties.

A phase-change material: Its melting point and heat of fusion could make it suitable for thermal energy storage applications.

Investigating these potential technological applications could open up new markets and uses for this long-chain ketone.

Addressing Analytical Complexities in Diverse Matrices